tert-Butyl 3-((4-bromo-2-methylphenoxy)methyl)azetidine-1-carboxylate
CAS No.:
Cat. No.: VC13745978
Molecular Formula: C16H22BrNO3
Molecular Weight: 356.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H22BrNO3 |
|---|---|
| Molecular Weight | 356.25 g/mol |
| IUPAC Name | tert-butyl 3-[(4-bromo-2-methylphenoxy)methyl]azetidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H22BrNO3/c1-11-7-13(17)5-6-14(11)20-10-12-8-18(9-12)15(19)21-16(2,3)4/h5-7,12H,8-10H2,1-4H3 |
| Standard InChI Key | FATHBIIRZSRLBM-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)Br)OCC2CN(C2)C(=O)OC(C)(C)C |
| Canonical SMILES | CC1=C(C=CC(=C1)Br)OCC2CN(C2)C(=O)OC(C)(C)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, tert-butyl 3-[(4-bromo-2-methylphenoxy)methyl]azetidine-1-carboxylate, reflects its intricate architecture. The azetidine ring—a four-membered cyclic amine—is substituted at the 3-position with a phenoxymethyl group bearing bromine and methyl substituents at the 4- and 2-positions, respectively . The tert-butyloxycarbonyl (Boc) group at the 1-position serves as a protective moiety for the azetidine nitrogen, enhancing stability during synthetic procedures .
Key structural descriptors include:
-
Canonical SMILES: CC1=C(C=CC(=C1)Br)OCC2CN(C2)C(=O)OC(C)(C)C
The bromine atom introduces steric and electronic effects, influencing reactivity and binding affinity, while the methyl group modulates lipophilicity.
Crystallographic and Conformational Analysis
While X-ray crystallographic data are unavailable, computational models predict a puckered azetidine ring with the phenoxymethyl group adopting an equatorial orientation to minimize steric strain . The Boc group’s tert-butyl moiety projects outward, shielding the azetidine nitrogen from nucleophilic attack .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically beginning with azetidine ring formation followed by functionalization:
-
Azetidine Ring Preparation: Azetidine is synthesized via cyclization of 1,3-diaminopropane derivatives or ring-closing metathesis.
-
Boc Protection: The azetidine nitrogen is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.
-
Phenoxymethyl Attachment: A Mitsunobu reaction or nucleophilic substitution couples 4-bromo-2-methylphenol to the azetidine’s 3-position.
Reaction conditions (e.g., dichloromethane as solvent, triethylamine as base) are optimized to achieve yields >70%. Chromatographic purification ensures high purity (>95%).
Reactivity Profile
The compound’s reactivity is dominated by:
-
Boc Deprotection: Acidic hydrolysis (e.g., HCl in dioxane) removes the Boc group, yielding a free amine for further derivatization.
-
Bromine Substitution: The aryl bromide undergoes Suzuki-Miyaura cross-coupling with boronic acids, enabling diversification of the phenoxy group .
-
Ester Hydrolysis: Basic conditions (e.g., NaOH) cleave the carboxylate ester, though this is less common due to the Boc group’s stability.
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 356.25 g/mol | |
| LogP (Partition Coefficient) | 3.8 (estimated) | |
| Topological Polar Surface Area | 46.5 Ų |
The Boc group confers moderate lipophilicity (LogP ~3.8), suggesting solubility in organic solvents like DMSO or dichloromethane . The bromine atom increases molecular weight and may enhance halogen bonding with biological targets.
Applications in Medicinal Chemistry
Biological Activity
While specific pharmacological data are pending, structural analogs demonstrate:
-
Kinase Inhibition: Azetidine derivatives modulate kinases (e.g., CDKs, EGFR) implicated in cancer .
-
Antimicrobial Effects: Brominated phenoxy compounds exhibit activity against Gram-positive bacteria.
The bromine atom may enhance target binding via hydrophobic interactions, while the azetidine ring’s rigidity improves metabolic stability .
Comparative Analysis with Structural Analogs
tert-Butyl 3-(2-amino-4-methylphenoxy)azetidine-1-carboxylate
Replacing bromine with an amino group (MW 278.35 g/mol) reduces steric bulk, enhancing solubility but decreasing electrophilic reactivity. This analog is prioritized for CNS drug candidates due to improved blood-brain barrier penetration.
Non-Brominated Azetidine Carboxylates
Removing bromine simplifies synthesis but diminishes halogen bonding capacity, often reducing target affinity.
Future Research Directions
-
Pharmacological Profiling: In vitro assays to evaluate kinase inhibition, cytotoxicity, and antimicrobial activity.
-
Structural Optimization: Introducing electron-withdrawing groups at the phenyl ring to modulate reactivity.
-
Formulation Studies: Investigating solubility enhancers for in vivo applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume